molecular formula C8H9N5O2 B15069500 [6-(Methylamino)-9H-purin-9-yl]acetic acid CAS No. 918334-37-9

[6-(Methylamino)-9H-purin-9-yl]acetic acid

Cat. No.: B15069500
CAS No.: 918334-37-9
M. Wt: 207.19 g/mol
InChI Key: JSTLHOLFKNFYDR-UHFFFAOYSA-N
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Description

2-(6-(Methylamino)-9H-purin-9-yl)acetic acid is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Methylamino)-9H-purin-9-yl)acetic acid typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with methylamine to form 6-(methylamino)purine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like sodium hydroxide (NaOH) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Methylamino)-9H-purin-9-yl)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the purine ring, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

2-(6-(Methylamino)-9H-purin-9-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-(Methylamino)-9H-purin-9-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A stimulant that contains a purine structure.

Uniqueness

2-(6-(Methylamino)-9H-purin-9-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike adenine and guanine, this compound has a methylamino group and an acetic acid moiety, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

918334-37-9

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

2-[6-(methylamino)purin-9-yl]acetic acid

InChI

InChI=1S/C8H9N5O2/c1-9-7-6-8(11-3-10-7)13(4-12-6)2-5(14)15/h3-4H,2H2,1H3,(H,14,15)(H,9,10,11)

InChI Key

JSTLHOLFKNFYDR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)CC(=O)O

Origin of Product

United States

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